molecular formula C8H10N2S B109827 2,6-Dimethyl-4-pyridinecarbothioamide CAS No. 80653-65-2

2,6-Dimethyl-4-pyridinecarbothioamide

Cat. No. B109827
CAS RN: 80653-65-2
M. Wt: 166.25 g/mol
InChI Key: MRWBYEDZYCCCMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-pyridinecarbothioamide (DPT) is a chemical compound that has garnered significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a pyridine ring and a thioamide functional group. DPT has been used in various fields of research such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 2,6-Dimethyl-4-pyridinecarbothioamide is not fully understood, but it is believed to act as an inhibitor of enzymes and proteins. 2,6-Dimethyl-4-pyridinecarbothioamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 2,6-Dimethyl-4-pyridinecarbothioamide has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide.

Biochemical And Physiological Effects

2,6-Dimethyl-4-pyridinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. 2,6-Dimethyl-4-pyridinecarbothioamide has also been shown to have anti-inflammatory and antioxidant properties. In addition, 2,6-Dimethyl-4-pyridinecarbothioamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2,6-Dimethyl-4-pyridinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, 2,6-Dimethyl-4-pyridinecarbothioamide has some limitations for lab experiments. It is toxic and should be handled with care. In addition, 2,6-Dimethyl-4-pyridinecarbothioamide has a low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 2,6-Dimethyl-4-pyridinecarbothioamide in scientific research. One direction is the development of new drugs based on the structure of 2,6-Dimethyl-4-pyridinecarbothioamide. Another direction is the study of the mechanism of action of 2,6-Dimethyl-4-pyridinecarbothioamide in more detail. Additionally, 2,6-Dimethyl-4-pyridinecarbothioamide could be used in the development of new diagnostic tools for the detection of diseases such as cancer. Finally, 2,6-Dimethyl-4-pyridinecarbothioamide could be used in the development of new materials with unique properties.
Conclusion:
In conclusion, 2,6-Dimethyl-4-pyridinecarbothioamide (2,6-Dimethyl-4-pyridinecarbothioamide) is a unique chemical compound that has significant potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,6-Dimethyl-4-pyridinecarbothioamide has shown promising results in various fields of research and has the potential to be a valuable tool in the development of new drugs, materials, and diagnostic tools.

Synthesis Methods

2,6-Dimethyl-4-pyridinecarbothioamide can be synthesized through various methods, including the reaction of 2,6-dimethylpyridine with carbon disulfide and sodium hydroxide. The reaction yields 2,6-dimethyl-4-pyridinecarboxylic acid, which is then converted to 2,6-Dimethyl-4-pyridinecarbothioamide through thionation with phosphorus pentasulfide. Another method involves the reaction of 2,6-dimethylpyridine with thiourea in the presence of hydrochloric acid. The reaction yields 2,6-Dimethyl-4-pyridinecarbothioamide, which can be purified through recrystallization.

Scientific Research Applications

2,6-Dimethyl-4-pyridinecarbothioamide has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2,6-Dimethyl-4-pyridinecarbothioamide has been used as a starting material for the synthesis of various bioactive compounds. In biochemistry, 2,6-Dimethyl-4-pyridinecarbothioamide has been used to study the mechanism of action of enzymes and proteins. In pharmacology, 2,6-Dimethyl-4-pyridinecarbothioamide has been used to develop new drugs for the treatment of various diseases.

properties

CAS RN

80653-65-2

Product Name

2,6-Dimethyl-4-pyridinecarbothioamide

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

2,6-dimethylpyridine-4-carbothioamide

InChI

InChI=1S/C8H10N2S/c1-5-3-7(8(9)11)4-6(2)10-5/h3-4H,1-2H3,(H2,9,11)

InChI Key

MRWBYEDZYCCCMU-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC(=N1)C)C(=N)S

SMILES

CC1=CC(=CC(=N1)C)C(=S)N

Canonical SMILES

CC1=CC(=CC(=N1)C)C(=N)S

synonyms

2,6-Dimethylthio-isonicotinamide

Origin of Product

United States

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